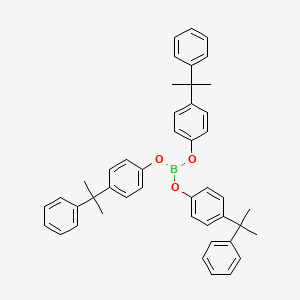

Tri(p-cumylphenyl) borate

Description

Properties

IUPAC Name |

tris[4-(2-phenylpropan-2-yl)phenyl] borate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H45BO3/c1-43(2,34-16-10-7-11-17-34)37-22-28-40(29-23-37)47-46(48-41-30-24-38(25-31-41)44(3,4)35-18-12-8-13-19-35)49-42-32-26-39(27-33-42)45(5,6)36-20-14-9-15-21-36/h7-33H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTUIUGUZVVWEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2)(OC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4)OC5=CC=C(C=C5)C(C)(C)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H45BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1071539 | |

| Record name | Phenol, 4-(1-methyl-1-phenylethyl)-, triester with boric acid (H3BO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

644.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68443-37-8 | |

| Record name | Phenol, 4-(1-methyl-1-phenylethyl)-, 1,1′,1′′-triester with boric acid (H3BO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68443-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(1-methyl-1-phenylethyl)-, 1,1',1''-triester with boric acid (H3BO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068443378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(1-methyl-1-phenylethyl)-, 1,1',1''-triester with boric acid (H3BO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(1-methyl-1-phenylethyl)-, triester with boric acid (H3BO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris[p-(1-methyl-1-phenylethyl)phenol], triester with boric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tri P Cumylphenyl Borate and Analogous Triaryl Borate Systems

Classical Esterification Routes via Boric Acid Condensation

The most direct method for synthesizing tri(p-cumylphenyl) borate (B1201080) is the condensation reaction between boric acid and p-cumylphenol. This esterification process involves the formation of B-O bonds through the elimination of water. A patented method describes the preparation of tri(p-cumylphenyl) borate by refluxing equimolar amounts of p-cumylphenol and boric acid for two hours, resulting in a product with a boron content of 1.7%. justia.com

The esterification of sterically hindered phenols like p-cumylphenol with boric acid presents unique challenges. The bulky cumyl group can impede the approach of the phenol (B47542) to the boron center, potentially leading to lower reaction rates and incomplete conversion. To overcome these steric hindrances, optimization of reaction conditions is crucial.

Key parameters for optimization include temperature, catalyst concentration, and the molar ratio of reactants. justia.com Increasing the reaction temperature, often to the reflux temperature of the solvent, is a common strategy to provide the necessary activation energy. acs.org For the synthesis of triphenyl borate, a related but less hindered compound, a temperature-programmed reaction from 155 °C to 195 °C over several hours has been shown to achieve high conversion rates. acs.org While often no external catalyst is needed, the use of a co-catalyst like sulfuric acid has been reported to be effective in the esterification of phenols with boric acid, particularly when driving the reaction to completion. bangor.ac.ukgoogle.com

Table 1: Reaction Parameters for Boric Acid Esterification of Phenols

| Phenol | Boron Source | Solvent | Temperature (°C) | Time (h) | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| p-Cumylphenol | Boric Acid | Not specified | Reflux | 2 | Not specified | justia.com |

| Phenol | Boric Acid | Toluene (B28343) | 155-195 | 5-6 | >90% | acs.org |

| Various Alcohols/Phenols | Boric Acid | Not specified | Not specified | Not specified | Good to Excellent | researchgate.net |

The choice of solvent and the effective removal of the water byproduct are critical for driving the esterification equilibrium towards the product side. unirioja.es Solvents that form an azeotrope with water, such as toluene or xylene, are commonly employed. acs.orggoogle.com This allows for the continuous removal of water using a Dean-Stark apparatus, which is a standard technique in these reactions. ucl.ac.uk

Organometallic Approaches in Aryl Borate Synthesis

Organometallic routes offer an alternative to direct esterification, often providing higher reactivity and better control, especially for sterically demanding substrates. These methods typically involve the formation of a carbon-boron bond through the reaction of an organometallic reagent with a boron-containing electrophile.

A widely used organometallic method involves the reaction of a Grignard reagent with a boron precursor. unamur.be For the synthesis of this compound, the corresponding Grignard reagent, p-cumylphenylmagnesium halide, would be prepared from the reaction of a p-cumylphenyl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). unamur.be

This Grignard reagent is then reacted with a suitable boron electrophile, such as a trialkyl borate (e.g., trimethyl borate or tributyl borate) or boron trifluoride etherate. nasa.govmdpi.com The reaction typically involves the addition of three equivalents of the Grignard reagent to the boron center. mdpi.com The choice of the borate ester can be important; tributyl borate is often preferred as it is stable and less sterically hindered than triisopropyl borate, while being less prone to degradation than trimethyl borate. nasa.gov The reaction is usually conducted at low temperatures to control its exothermicity and then allowed to warm to room temperature or heated to ensure completion. nasa.gov

Table 2: General Conditions for Grignard-based Triaryl Borate Synthesis

| Aryl Halide | Boron Precursor | Solvent | Temperature (°C) | Key Features | Reference |

|---|---|---|---|---|---|

| p-Cumylphenyl Halide (hypothetical) | Trialkyl Borate (e.g., B(OBu)₃) | THF / Diethyl Ether | 0 to reflux | 3 equivalents of Grignard reagent | unamur.benasa.gov |

| Bromo- and Iodobenzene | Not specified (ethereal solution) | Diethyl Ether | 0 to 10 | General method for aromatic Grignards | unirioja.es |

Similar to the Grignard approach, organolithium reagents can be used to synthesize triaryl borates. This method involves the generation of an aryllithium species, typically through the reaction of an aryl halide (like p-cumylphenyl bromide) with an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures. bris.ac.uk

The resulting p-cumylphenyllithium is a potent nucleophile that readily reacts with a borate ester. The sequential addition of the aryllithium reagent to the borate ester can, in principle, lead to the formation of the this compound. bris.ac.uk Careful control of stoichiometry and temperature is essential to prevent the formation of over-reacted products like tetra-arylborates. bris.ac.uk In situ IR spectroscopy has been a valuable tool for studying and optimizing these lithiation-borylation reactions, revealing the kinetics and helping to maximize the yield of the desired product. researchgate.net

Transition Metal-Catalyzed Cross-Coupling for Borate Derivative Formation

Modern synthetic chemistry offers powerful tools for bond formation through transition metal catalysis. The Suzuki-Miyaura coupling and related reactions provide elegant pathways to aryl-boron bonds, which are precursors to borate esters. organic-chemistry.org

A common strategy involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in a process known as Miyaura borylation. In the context of this compound, p-cumylphenyl bromide or iodide could be coupled with B₂pin₂ using a palladium catalyst, such as PdCl₂(dppf), in the presence of a base like potassium acetate. This would yield the p-cumylphenyl boronic acid pinacol (B44631) ester.

While this method directly produces a boronic ester and not the triaryl borate, the resulting arylboronate is a versatile intermediate. It could potentially be used in subsequent reactions to generate the desired this compound, although this specific transformation is not widely documented. The strength of this approach lies in its high functional group tolerance and mild reaction conditions. Another palladium-catalyzed method involves the coupling of aryl halides with dialkoxyboranes, such as pinacolborane, using a tertiary amine as the base, which selectively promotes the formation of the carbon-boron bond.

Green Chemistry Considerations and Sustainable Synthetic Pathways

The increasing emphasis on environmentally benign chemical manufacturing has spurred research into greener and more sustainable synthetic routes for a wide range of compounds, including triaryl borates like this compound. The principles of green chemistry, which focus on minimizing hazardous substances, maximizing atom economy, and reducing energy consumption, are being actively applied to the synthesis of these valuable chemical entities.

The development of sustainable pathways for triaryl borates is driven by the need to replace traditional methods that often rely on hazardous reagents, stoichiometric amounts of catalysts, and volatile organic solvents. Key areas of focus in the green synthesis of triaryl borates and their analogs include the use of alternative catalysts, solvent-free reaction conditions, and energy-efficient methodologies.

One notable advancement in the green synthesis of related triaryl systems is the use of copper borate (CuB₄O₇) as a promoter in multi-component reactions. nih.govrsc.org This approach has been successfully employed for the synthesis of 2,4,5-triarylimidazole derivatives under solvent-free conditions. nih.govrsc.org The advantages of this method include a simple reaction procedure, short reaction times, and an easy work-up of the product without the need for tedious separation techniques. nih.govrsc.org Such methodologies, which avoid the use of conventional organic solvents and minimize byproducts, are central to green chemical processes. nih.gov The catalytic activity of transition metal borates, which were previously underexplored in this context, is now being recognized as a promising avenue for cleaner and milder organic transformations. nbu.ac.in

The concept of atom economy, which measures the efficiency of a chemical process in terms of the atoms from the reactants that are incorporated into the desired product, is a cornerstone of green synthesis. um-palembang.ac.idprimescholars.com Syntheses with high atom economy are inherently more sustainable as they generate less waste. um-palembang.ac.id For triaryl borates, this can be achieved through catalytic processes that minimize the use of stoichiometric reagents. um-palembang.ac.id For instance, the catalytic condensation of carboxylic acids and amines using borate esters generates water as the sole byproduct, representing a cost-effective and greener alternative to methods that produce significant waste. acs.orgnih.gov

The choice of solvent is another critical factor in green chemistry. nih.gov Efforts are being made to replace hazardous solvents with more environmentally friendly alternatives. Research into the synthesis of boronic esters has led to the development of processes that utilize sustainable solvents, which are both facile and scalable. sci-hub.se In some cases, reactions can be performed under solvent-free conditions, which is an even more desirable green approach. nih.govrsc.orgsmolecule.com The use of aqueous media, often in conjunction with energy sources like ultrasound irradiation, has also been explored for the synthesis of related triaryl compounds, with boric acid acting as an inexpensive and mild catalyst. researchgate.net

Energy efficiency is another key principle of green chemistry. um-palembang.ac.id The use of alternative energy sources like microwave and infrared irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov For example, in the synthesis of boron-containing esters, microwave irradiation has been shown to dramatically decrease reaction times from hours to minutes while increasing yields. nih.gov

While specific research on the green synthesis of this compound is not extensively documented, the principles and methodologies developed for analogous triaryl borate systems provide a clear framework for developing sustainable pathways. Future research will likely focus on adapting these green approaches, such as the use of recyclable catalysts, benign solvents, and energy-efficient reaction conditions, to the specific synthesis of this compound.

Detailed Research Findings

The following table summarizes key research findings related to green synthetic methodologies for triaryl borates and analogous systems, highlighting the potential for application in the synthesis of this compound.

Interactive Data Table: Green Synthetic Approaches for Triaryl Borate Systems

| Synthetic Approach | Catalyst/Promoter | Solvent/Conditions | Key Green Advantages | Relevant Compounds | Citations |

| Multi-component Reaction | Copper Borate (CuB₄O₇) | Solvent-free, 80 °C | High atom economy, short reaction time, easy work-up, avoidance of toxic solvents. | 2,4,5-Triarylimidazoles | nih.govrsc.orgrsc.org |

| Catalytic Amidation | Borate Esters | Toluene, Azeotropic reflux | High efficiency, reduced waste (water as byproduct), broad substrate scope. | Amides | nih.govresearchgate.net |

| Ultrasound-Assisted Synthesis | Boric Acid | Aqueous media, Room temperature | Use of a green catalyst, mild reaction conditions, faster reactions, excellent yields. | 2,4,5-Triaryl-1H-imidazoles | researchgate.net |

| Microwave-Assisted Synthesis | - | Ethanol (green solvent) | Drastically reduced reaction times, increased yields, energy efficiency. | Boron-containing Hantzsch and Biginelli esters | nih.gov |

| Sustainable Solvent Synthesis | - | Environmentally sustainable solvents | Facile and scalable process, use of non-hazardous solvents. | Diethanolamine boronic esters | sci-hub.se |

| Dehydrative Amidation | Tris(pentafluorophenyl)borane | Dry toluene, Azeotropic reflux | Catalytic condensation, generates water as the only byproduct, cost-effective. | Amides | acs.org |

Spectroscopic and Structural Elucidation of Tri P Cumylphenyl Borate Architectures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of tri(p-cumylphenyl) borate (B1201080) in solution. By analyzing the interactions of atomic nuclei with an external magnetic field, detailed information about the chemical environment, connectivity, and conformation of the molecule can be obtained.

¹H, ¹³C, and ¹¹B NMR Chemical Shifts and Coupling Constants

Proton (¹H), carbon-13 (¹³C), and boron-11 (B1246496) (¹¹B) NMR studies provide fundamental insights into the molecular framework of tri(p-cumylphenyl) borate.

¹H NMR: The proton NMR spectrum of this compound typically exhibits distinct signals corresponding to the aromatic protons of the p-cumylphenyl groups and the aliphatic protons of the isopropyl substituents. The aromatic protons usually appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The isopropyl group gives rise to a septet for the methine proton and a doublet for the two methyl groups.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum would show signals for the aromatic carbons, with the carbon atom directly bonded to the borate oxygen appearing at a characteristic downfield shift. The isopropyl group's methine and methyl carbons would also have distinct chemical shifts.

¹¹B NMR: Boron-11 NMR is particularly useful for probing the local environment of the boron atom. For this compound, a single resonance is expected, consistent with a tri-coordinated boron center. The chemical shift of this signal is indicative of the electronic environment around the boron atom.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.3 | Doublet | Aromatic (ortho to borate) |

| ¹H | ~7.1 | Doublet | Aromatic (meta to borate) |

| ¹H | ~2.9 | Septet | Isopropyl CH |

| ¹H | ~1.2 | Doublet | Isopropyl CH₃ |

| ¹³C | ~150-160 | Singlet | Aromatic C-O |

| ¹³C | ~130-140 | Singlet | Aromatic Quaternary |

| ¹³C | ~120-130 | Singlet | Aromatic CH |

| ¹³C | ~34 | Singlet | Isopropyl CH |

| ¹³C | ~24 | Singlet | Isopropyl CH₃ |

| ¹¹B | ~18-20 | Singlet | B(OAr)₃ |

2D NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons within the molecule. COSY spectra reveal proton-proton coupling networks, confirming the connectivity within the p-cumylphenyl fragments. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing its characteristic vibrational modes.

Infrared (IR) Spectroscopic Analysis of Boron-Oxygen and Aromatic Vibrations

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the B-O and aromatic C-O stretching vibrations, typically observed in the region of 1300-1400 cm⁻¹. The spectrum also displays characteristic bands for the aromatic C-H and C=C stretching vibrations, as well as bending vibrations that provide information about the substitution pattern of the benzene rings.

Raman Spectroscopy for Symmetrical Vibrational Modes

Raman spectroscopy complements IR spectroscopy, as it is particularly sensitive to non-polar, symmetric vibrations. The symmetric stretching of the B-O bonds and the breathing modes of the aromatic rings are often more prominent in the Raman spectrum.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 |

| Aliphatic C-H Stretch | ~2850-3000 | ~2850-3000 |

| B-O Stretch | ~1300-1400 | ~1300-1400 |

| Aromatic C=C Stretch | ~1500-1600 | ~1500-1600 |

X-ray Diffraction Analysis of this compound Single Crystals

Determination of Crystal Structure and Molecular Conformation

The molecular structure of this compound is anticipated to be characterized by a central boron atom bonded to three p-cumylphenyl groups through oxygen atoms, forming a borate ester. The boron center is expected to adopt a trigonal planar geometry, a common feature for three-coordinate boron compounds. This arrangement would result in bond angles around the boron atom of approximately 120°.

While specific crystallographic data such as unit cell dimensions, space group, and precise bond lengths and angles for this compound are not available, a hypothetical data table for a related, generic triaryl borate is presented below for illustrative purposes.

Hypothetical Crystallographic Data for a Triaryl Borate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 18.456 |

| c (Å) | 14.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 2667.8 |

| Z | 4 |

Expected Molecular Geometry Parameters

| Bond | Expected Length (Å) |

|---|---|

| B-O | ~1.37 |

| C-O | ~1.39 |

| C-C (aromatic) | ~1.39 |

| C-C (cumyl) | ~1.54 |

| Angle | Expected Value (°) |

| O-B-O | ~120 |

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be primarily governed by weak van der Waals forces and potential π-π stacking interactions between the aromatic rings of the p-cumylphenyl groups. The bulky nature of the cumyl substituents would likely play a significant role in determining the packing efficiency, potentially leading to a structure with significant void space.

Due to the absence of strong hydrogen bond donors or acceptors in the molecule, it is not expected that hydrogen bonding would be a significant factor in the crystal packing of pure this compound. The packing arrangement would therefore be a balance between maximizing attractive van der Waals and π-π interactions while accommodating the steric demands of the large p-cumylphenyl substituents.

Electronic Structure and Photophysical Properties of Tri P Cumylphenyl Borate Systems

Quantum Chemical Characterization of Electronic States

The electronic properties of triaryl borates are fundamentally governed by the interaction between the vacant p-orbital on the central boron atom and the π-systems of the aromatic substituents.

In tri(p-cumylphenyl) borate (B1201080), the central boron atom possesses a trigonal planar geometry, which allows for π-conjugation with the attached p-cumylphenyl rings. The electron density from the oxygen lone pairs can delocalize onto the boron center, partially alleviating its electron deficiency. This pπ-pπ interaction is a key feature of the electronic structure of triaryl borates. However, the degree of this delocalization is influenced by the steric bulk of the substituents. The large p-cumylphenyl groups in tri(p-cumylphenyl) borate are expected to cause significant twisting of the phenyl rings out of the plane of the B-O bonds, which would reduce the orbital overlap and thus limit the extent of electron delocalization compared to less hindered triaryl borates.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and photophysical properties of a molecule.

HOMO: In this compound, the HOMO is anticipated to be primarily localized on the electron-rich p-cumylphenyl rings, with significant contributions from the oxygen p-orbitals. The cumyl groups (isopropylphenyl) are weakly electron-donating, which would raise the energy of the HOMO compared to unsubstituted triphenyl borate.

LUMO: The LUMO is expected to be centered on the electron-deficient boron atom, specifically its vacant pz-orbital. The energy of the LUMO is influenced by the electronic nature of the aryl substituents. The electron-donating character of the p-cumyl groups would slightly raise the LUMO energy.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that dictates the absorption and emission properties of the molecule. The steric hindrance from the bulky cumyl groups, leading to a twisted conformation, can disrupt π-conjugation and potentially increase the HOMO-LUMO gap compared to a more planar analogue.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Primary Localization | Influence of p-Cumylphenyl Group |

|---|---|---|

| HOMO | p-cumylphenyl rings and oxygen lone pairs | Raises energy level (electron-donating effect) |

Photoluminescence Characteristics and Excited State Dynamics

The photoluminescence of triaryl borates is intrinsically linked to their electronic structure and the dynamics of their excited states.

Absorption: The absorption spectrum of this compound is expected to be characterized by π-π* transitions within the aromatic rings. The primary absorption bands would likely correspond to transitions from the HOMO to the LUMO. Given the predicted electronic structure, these transitions would have some degree of intramolecular charge transfer (ICT) character, from the p-cumylphenyl rings to the boron center. The steric hindrance may lead to a blue-shift in the absorption maximum compared to more planar triaryl borates due to reduced conjugation.

Emission: Upon photoexcitation, the molecule relaxes to the lowest excited singlet state (S1) from which it can emit a photon (fluorescence) to return to the ground state (S0). The emission spectrum is typically red-shifted with respect to the absorption spectrum (Stokes shift). For this compound, the emission is expected to originate from the ICT state. The twisted geometry could lead to a large Stokes shift, as the molecule may adopt a more planar conformation in the excited state to facilitate charge separation.

The luminescence quantum yield (ΦPL) is the ratio of emitted photons to absorbed photons and is a measure of the efficiency of the radiative decay process. It is determined by the competition between radiative (fluorescence, phosphorescence) and non-radiative decay pathways.

Radiative Decay: The primary radiative decay pathway from the S1 state is fluorescence. The rate of fluorescence (k_r) is related to the oscillator strength of the S0 → S1 transition.

Non-Radiative Decay: Non-radiative decay pathways, such as internal conversion (IC) and intersystem crossing (ISC) to the triplet state (T1), can quench fluorescence and reduce the quantum yield. wikipedia.org The bulky p-cumylphenyl groups can undergo vibrational and rotational motions, which can provide efficient channels for non-radiative decay, potentially leading to a lower quantum yield in solution. researchgate.net In a rigid matrix or the solid state, these motions are restricted, which could lead to an enhancement of the quantum yield.

TADF: Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for emission, leading to high quantum efficiencies. nih.gov A key requirement for TADF is a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). nih.gov The twisted structure of this compound, induced by the bulky substituents, could promote a separation of the HOMO and LUMO, which is a common design strategy for achieving a small ΔEST in donor-acceptor molecules. frontiersin.org If the ΔEST is sufficiently small, reverse intersystem crossing (rISC) from the T1 state back to the S1 state can occur, followed by delayed fluorescence. nih.gov

RTP: Room Temperature Phosphorescence (RTP) is emission from the triplet state at room temperature. It is generally a slow process and is often quenched by molecular vibrations and oxygen. To observe RTP, non-radiative decay from the T1 state must be minimized. The rigid structure that could be enforced by the bulky p-cumylphenyl groups in the solid state might suppress vibrational quenching and potentially allow for RTP to be observed. However, without heavy atoms to enhance spin-orbit coupling, the phosphorescence lifetime would likely be long, making it susceptible to quenching.

Table 2: Summary of Predicted Photophysical Properties of this compound

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Absorption | π-π* transitions with ICT character | Electron transfer from aryl rings to boron |

| Emission | Fluorescent, likely with a large Stokes shift | Relaxation from a twisted ICT excited state |

| Quantum Yield | Potentially moderate to low in solution, higher in solid state | Non-radiative decay via molecular motion |

| TADF Potential | Possible | Steric hindrance may lead to a small ΔEST |

| RTP Potential | Less likely but possible in a rigid matrix | Lack of heavy atoms, but rigidity could suppress quenching |

Electrochemical Behavior and Redox Potentials

The electrochemical characteristics of this compound systems are intrinsically linked to the electron-deficient nature of the central boron atom. Triarylboranes, in general, are recognized for their electron-accepting capabilities, a consequence of the vacant p-orbital on the sp²-hybridized boron. This electronic feature dominates their electrochemical behavior, rendering them susceptible to reduction processes.

Cyclic voltammetry is a key technique employed to investigate the redox properties of these compounds. For triarylboranes, this method typically reveals a quasi-reversible or reversible one-electron reduction process, corresponding to the formation of a radical anion. The stability and potential at which this reduction occurs are highly sensitive to the nature of the substituents on the aryl rings.

While specific electrochemical data for this compound is not extensively documented in publicly available literature, the behavior of analogous triarylborane compounds provides significant insight. The p-cumyl group ((CH₃)₂CH-C₆H₄-) is a bulky and electron-donating substituent. The electronic effect of such groups is to increase the electron density on the boron center, which is expected to make the reduction more difficult. Consequently, this compound would be anticipated to have a more negative reduction potential compared to triarylboranes bearing electron-withdrawing groups.

For instance, studies on triarylboranes with electron-withdrawing substituents, such as trifluoromethyl groups, have shown that these compounds undergo reduction at less negative potentials. This is because the electron-withdrawing nature of the substituents stabilizes the resulting radical anion. Conversely, the electron-donating nature of the p-cumyl group would destabilize the radical anion, shifting the reduction potential to a more negative value.

The steric bulk of the p-cumyl groups also plays a crucial role in the electrochemical behavior. Large, bulky substituents around the boron center can provide kinetic stability to the resulting radical anion by sterically hindering potential follow-up chemical reactions that might otherwise lead to decomposition. This steric protection can contribute to the reversibility of the redox process observed in cyclic voltammetry.

To illustrate the influence of aryl substituents on the redox potentials of triarylboranes, the following table presents data for a series of related compounds. It is important to note that these values are context-dependent and can vary with the solvent and electrolyte system used.

| Compound | Substituent Nature | E₁/₂ (V vs. Fc/Fc⁺) | Reference Compound |

| Tris(pentafluorophenyl)borane | Strong Electron-Withdrawing | -0.89 | Ferrocene/Ferrocenium |

| Tris(mesityl)borane | Bulky, Electron-Donating | -2.85 | Ferrocene/Ferrocenium |

| Tris(2,4,6-triisopropylphenyl)borane | Bulky, Electron-Donating | -2.90 | Ferrocene/Ferrocenium |

This table is illustrative and compiled from various sources for comparative purposes. The values should be considered as representative examples of the effect of substituents on the redox potential of triarylboranes.

Based on the trends observed in analogous compounds, it can be inferred that the redox potential of this compound would likely fall in a range similar to or slightly more negative than that of other triarylboranes with bulky, electron-donating alkylphenyl groups. The combination of the electron-donating character and the significant steric hindrance of the p-cumyl substituents would contribute to a highly negative reduction potential and a relatively stable radical anion.

Computational and Theoretical Investigations on Tri P Cumylphenyl Borate

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like Tri(p-cumylphenyl) borate (B1201080), DFT would provide significant insights into its geometry, stability, and electronic properties.

The geometry of triarylboranes is heavily influenced by the steric bulk of the aryl substituents. In its ground state, the boron atom in Tri(p-cumylphenyl) borate is expected to have a trigonal planar geometry, with the three p-cumylphenyl groups arranged in a propeller-like fashion. The C-B-C bond angles would be close to 120°.

However, due to the bulky nature of the p-cumylphenyl groups, significant twisting of these groups out of the BC3 plane is anticipated to minimize steric repulsion. The extent of this twisting is defined by the dihedral angles between the plane of each aryl ring and the plane defined by the boron and the three ipso-carbon atoms. For triphenylborane, these angles are typically around 30-50°. Given the even greater steric demand of the p-cumylphenyl group, these dihedral angles in this compound are expected to be in the upper end of this range or even larger.

Conformational analysis of triarylboranes reveals a landscape with multiple energy minima corresponding to different arrangements of the aryl groups. The global minimum would correspond to the conformation that best balances the electronic stabilization from π-conjugation (favoring planarity) and the destabilization from steric hindrance (favoring twisting).

Table 1: Representative Dihedral Angles in Triarylboranes

| Compound | Substituent | Dihedral Angle (°) |

| Triphenylborane | -H | ~30-50 |

| Trimesitylborane | -CH3 (ortho, para) | ~50-70 |

| This compound (Predicted) | -C(CH3)2Ph (para) | ~40-60 |

Note: The values for this compound are predicted based on trends observed in other triarylboranes.

The boron atom in this compound is electron-deficient due to its trivalent nature and the presence of an empty p-orbital. This makes it a Lewis acid. An electrostatic potential surface (EPS) analysis would visually represent the charge distribution across the molecule. The region around the boron atom would exhibit a strong positive electrostatic potential, indicating its susceptibility to nucleophilic attack.

The p-cumylphenyl groups exert both steric and electronic effects that significantly influence the properties of the borate.

Steric Effects: The bulky cumyl groups at the para position of the phenyl rings create a sterically hindered environment around the boron center. rsc.org This steric shielding kinetically stabilizes the molecule by hindering the approach of nucleophiles to the electron-deficient boron atom. The percent buried volume (%VBur), a common metric for quantifying steric bulk, would be significantly larger for this compound compared to less substituted triarylboranes.

Electronic Effects: The cumyl group is weakly electron-donating through hyperconjugation and inductive effects. This electron-donating nature increases the electron density on the phenyl rings and, to a lesser extent, on the boron atom. rsc.org This electronic enrichment can influence the Lewis acidity of the borate, generally making it a slightly weaker Lewis acid than triphenylborane.

Table 2: Comparison of Steric and Electronic Parameters

| Compound | Substituent | %VBur (Predicted) | Relative Lewis Acidity (Predicted) |

| Triphenylborane | -H | Lower | Higher |

| This compound | -C(CH3)2Ph (para) | Higher | Lower |

Note: The values are qualitative predictions based on established chemical principles.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations could provide insights into the dynamic behavior of this compound in solution. These simulations would model the motion of the atoms over time, revealing the flexibility of the molecule and the rotational dynamics of the p-cumylphenyl groups.

Key findings from MD simulations would likely include:

The propeller-like rotation of the aryl groups around the B-C bonds.

The conformational interconversions between different twisted structures.

The solvent-solute interactions and the organization of solvent molecules around the borate.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its formation and subsequent transformations.

The formation of this compound likely proceeds through the reaction of a suitable boron precursor (e.g., BCl3 or BBr3) with a p-cumylphenyl Grignard or organolithium reagent. Computational modeling could identify the transition states for each step of this reaction, providing information on the activation energies and reaction kinetics.

Similarly, the reactions of this compound, such as its interaction with nucleophiles, could be modeled. Transition state analysis would reveal the energy barriers for these processes and help to understand how the steric and electronic properties of the p-cumylphenyl groups influence the reactivity of the boron center. The bulky nature of the substituents would be expected to raise the energy of the transition state for nucleophilic attack, thus slowing down the reaction rate.

Mechanistic Pathways in Catalytic Cycles Involving this compound

Computational and theoretical studies focusing specifically on the mechanistic pathways in catalytic cycles involving this compound are not extensively available in the public domain. This sterically hindered organoboron compound is primarily recognized for its role as a bulky anion in stabilizing cationic species and as a component in frustrated Lewis pair (FLP) chemistry. While general principles of boron-based Lewis acid catalysis and FLP reactivity have been computationally explored, detailed mechanistic investigations and corresponding energetic data for catalytic cycles involving this compound remain a specialized area of research with limited published findings.

In the broader context of triarylborane catalysts, computational methods such as Density Functional Theory (DFT) are instrumental in elucidating reaction mechanisms. These studies typically map the potential energy surface of a catalytic cycle, identifying the structures of intermediates and transition states. Key parameters derived from these calculations include activation energies, reaction enthalpies, and Gibbs free energies, which collectively provide a detailed understanding of the catalytic pathway.

For a hypothetical catalytic cycle involving this compound, computational investigations would likely focus on several key aspects:

Frustrated Lewis Pair (FLP) Activation: In reactions involving FLPs, where this compound acts as the Lewis acidic component, computational studies would model the interaction of the borane (B79455) and a sterically hindered Lewis base with a substrate molecule (e.g., H₂, olefins, alkynes). The calculations would aim to determine the energetics of substrate activation, which typically involves heterolytic cleavage.

Ion-Pair Intermediates: As a bulky borate, it is often used to form ion pairs with catalytically active cations. Theoretical studies would investigate the nature of the ion pairing, including the degree of association or separation between the cation and the this compound anion. The electronic and steric influence of the borate on the reactivity of the cationic center would be a primary focus.

Substrate Coordination and Activation: In catalytic cycles where the borane directly activates a substrate, computational models would explore the coordination of the substrate to the boron center. The calculations would reveal how the electronic properties of the tri(p-cumylphenyl) borane facilitate subsequent transformations, such as bond cleavage or formation.

While specific data tables for this compound are not available, the following table illustrates the type of data that would be generated from a computational study of a generic catalytic reaction involving a triarylborane.

| Step in Catalytic Cycle | Intermediate/Transition State | Calculated Parameter | Value (kcal/mol) |

| 1. Substrate Binding | Catalyst-Substrate Complex | Binding Energy | -15.2 |

| 2. Activation | Transition State 1 (TS1) | Activation Energy (ΔG‡) | +22.5 |

| 3. Intermediate Formation | Reaction Intermediate 1 | Relative Energy (ΔG) | -5.8 |

| 4. Product Formation | Transition State 2 (TS2) | Activation Energy (ΔG‡) | +18.9 |

| 5. Product Release | Catalyst + Product | Reaction Energy (ΔG) | -25.0 |

Table 1: Hypothetical Energy Profile for a Catalytic Cycle. This table represents the kind of data obtained from computational studies, showing the calculated Gibbs free energies for various stages of a reaction. Such data is crucial for understanding the feasibility and kinetics of a proposed mechanistic pathway.

The lack of specific computational studies on this compound's catalytic cycles in readily accessible literature suggests that this may be an area ripe for future research. Such investigations would be valuable in designing new catalytic systems and optimizing existing ones that utilize this bulky and influential organoboron compound.

Catalytic Applications of Tri P Cumylphenyl Borate and Its Derivatives

Lewis Acid Catalysis in Organic Transformations

Triarylboranes are a well-established class of Lewis acids, with their catalytic activity being highly dependent on the steric and electronic properties of the aryl substituents. The bulky nature of the p-cumylphenyl group would be expected to impart significant steric hindrance around the boron center, a key feature in modern Lewis acid catalysis.

Activation of Carbonyl and Unsaturated Substrates

Sterically demanding triarylboranes are known to act as effective Lewis acids for the activation of carbonyl compounds (aldehydes, ketones, esters) and unsaturated substrates (alkenes, alkynes). The electron-deficient boron atom can coordinate to the oxygen of a carbonyl group, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. This principle is fundamental to a wide range of organic reactions, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The significant steric bulk of a hypothetical Tri(p-cumylphenyl) borate (B1201080) could potentially lead to high levels of regio- and stereoselectivity in such transformations by directing the approach of the nucleophile.

Role in Frustrated Lewis Pair (FLP) Systems

The concept of Frustrated Lewis Pairs (FLPs) involves the combination of a bulky Lewis acid and a bulky Lewis base that are sterically prevented from forming a classical adduct. This unquenched reactivity allows for the activation of small molecules such as H₂, CO₂, and olefins. Given the considerable steric hindrance that would be imparted by three p-cumylphenyl substituents, Tri(p-cumylphenyl) borate would be a prime candidate for the Lewis acidic component in an FLP system. In such a system, it could potentially facilitate a variety of transformations, including metal-free hydrogenations and the functionalization of carbon dioxide.

Stereoselective and Regioselective Catalysis

The steric environment created by the ligands on a Lewis acid catalyst is a critical determinant of selectivity in asymmetric catalysis. The large and well-defined chiral pockets that could be formed by a chiral derivative of this compound could, in principle, be utilized to control the stereochemical outcome of reactions. For instance, in a catalytic enantioselective Diels-Alder reaction, the borane (B79455) could coordinate to a dienophile, and the bulky substituents would shield one face of the molecule, forcing the diene to approach from the less hindered side, thus leading to a specific enantiomer of the product. Similarly, the steric bulk could influence the regioselectivity of reactions by favoring the formation of one constitutional isomer over another.

Polymerization Catalysis and Co-catalysis

Boron-based compounds, particularly perfluorinated triarylboranes, are widely used as activators or co-catalysts in the field of olefin polymerization. They play a crucial role in generating the catalytically active cationic metal species from a neutral precatalyst.

Olefin Polymerization with Metallocene and Non-Metallocene Catalysts

Single-site catalysts, including both metallocene and non-metallocene complexes of Group 4 metals (such as titanium, zirconium, and hafnium), are potent catalysts for olefin polymerization. These catalysts require an activator to abstract a ligand (typically a methyl or chloride group) from the metal center, generating a cationic, coordinatively unsaturated species that is the active catalyst for polymerization. Borates with large, weakly coordinating anions are ideal for this purpose as they can effectively stabilize the resulting metal cation without strongly coordinating to it, which would inhibit polymerization.

Influence of this compound as an Activator or Co-catalyst

In its role as a co-catalyst, a borate derived from Tri(p-cumylphenyl) borane would be expected to function as an effective activator for both metallocene and non-metallocene polymerization catalysts. The primary role of the borate anion is to abstract an alkyl or halide ligand from the precatalyst, generating the active cationic metal center. The large size of the hypothetical this compound anion would make it very weakly coordinating, which is a desirable characteristic for a high-activity polymerization system. A weakly coordinating anion leads to a more "naked" and therefore more reactive cationic metal center, which can result in higher polymerization activities and the ability to produce high molecular weight polymers.

The steric bulk of the anion can also influence the properties of the resulting polymer. For example, a very bulky anion might affect the rate of monomer insertion and chain transfer, potentially leading to polymers with different molecular weights and microstructures compared to those obtained with less bulky activators.

Investigation of Catalyst Deactivation Pathways Involving Sterically Hindered Aryl Groups

The stability and longevity of a catalyst are paramount for its practical application. In the context of catalysts bearing sterically hindered aryl groups, such as this compound, several deactivation pathways can be envisaged, although specific studies on this particular compound are not extensively documented in the reviewed literature. General principles of catalyst deactivation suggest that the bulky nature of the p-cumylphenyl substituents could play a dual role. On one hand, the steric bulk can protect the central boron atom from certain deactivating species. On the other hand, it can also lead to unique deactivation mechanisms.

Potential deactivation pathways for catalysts with sterically hindered aryl groups may include:

Steric Encapsulation: The sheer size of the p-cumylphenyl groups might, over time and under certain reaction conditions, lead to a conformational arrangement that sterically blocks the active catalytic center (the boron atom). This would prevent substrate molecules from accessing the active site, thereby leading to a decrease in catalytic activity.

Fragmentation or Ligand Dissociation: Although triaryl borates are generally stable, under harsh reaction conditions (e.g., high temperatures), fragmentation of the p-cumylphenyl groups or their dissociation from the boron center could occur. This would lead to the formation of less active or completely inactive catalytic species.

Side Reactions of the Aryl Groups: The cumylphenyl groups themselves could undergo side reactions. For instance, the isopropyl moieties are susceptible to oxidation or other transformations, which could alter the electronic properties and steric profile of the catalyst, leading to deactivation.

Formation of Inactive Adducts: The Lewis acidic boron center in this compound can form adducts with reactants, products, or impurities in the reaction mixture. While adduct formation is often a key step in the catalytic cycle, the formation of overly stable, non-reactive adducts can sequester the catalyst and halt its activity. The steric hindrance of the aryl groups would influence the stability and reactivity of such adducts.

Understanding these potential deactivation pathways is crucial for designing more robust and efficient catalysts based on sterically hindered aryl borates.

C-C and C-X Cross-Coupling Reactions

Role as Boron Source or Ligand in Suzuki-Miyaura Coupling Protocols

In the realm of Suzuki-Miyaura cross-coupling reactions, borate esters can play a significant role, primarily as precursors to the catalytically active boronic acids. While specific studies detailing the use of this compound in this context are not prevalent, the general principles governing the application of triaryl borates can be inferred. The primary function of a borate ester in these protocols is to serve as a stable, storable source of the corresponding arylboronic acid, which can be generated in situ.

The p-cumylphenyl groups in this compound are expected to influence the Suzuki-Miyaura coupling in several ways:

Electronic Effects: The electronic properties of the p-cumylphenyl group will influence the Lewis acidity of the boron center and the nucleophilicity of the aryl group being transferred. The alkyl substitution on the phenyl ring is electron-donating, which could enhance the nucleophilicity of the p-cumylphenyl group, potentially favoring the transmetalation step.

The use of borate esters in Suzuki-Miyaura coupling is a well-established strategy to overcome the instability of some boronic acids. The following table illustrates the general effect of the boron source on the yield of a model Suzuki-Miyaura reaction.

| Entry | Boron Source | Base | Yield (%) |

| 1 | Phenylboronic acid | K₂CO₃ | 85 |

| 2 | Trimethyl borate (as precursor) | K₃PO₄ | 78 |

| 3 | Triisopropyl borate (as precursor) | Cs₂CO₃ | 82 |

This is an illustrative table based on general findings in Suzuki-Miyaura coupling and does not represent specific experimental data for this compound.

Other Palladium- and Nickel-Catalyzed Reactions

Beyond the Suzuki-Miyaura coupling, triaryl borates and related sterically hindered boron compounds have potential applications as ligands or additives in other palladium- and nickel-catalyzed cross-coupling reactions. The steric and electronic properties of the p-cumylphenyl groups in this compound could be advantageous in various transformations.

Sterically demanding ligands are often employed in cross-coupling reactions to promote challenging transformations, such as the coupling of sterically hindered substrates or the activation of less reactive C-X bonds. The bulky p-cumylphenyl groups could, in principle, fulfill a similar role. For instance, in palladium-catalyzed C-N or C-O bond formation reactions (e.g., Buchwald-Hartwig amination), bulky ligands on the metal center are known to facilitate the reductive elimination step, leading to higher product yields.

Recent research has also explored the use of arylborates in nickel-catalyzed reactions. For example, nickel-catalyzed cross-electrophile aryl-allyl coupling has been reported to proceed via allyl-substituted arylborate intermediates. This suggests that compounds like this compound could potentially be employed in the synthesis of complex organic molecules through nickel catalysis.

The following table provides a general comparison of the effect of ligand sterics on the yield of a hypothetical palladium-catalyzed cross-coupling reaction.

| Entry | Ligand | Steric Bulk | Yield (%) |

| 1 | PPh₃ | Moderate | 65 |

| 2 | P(t-Bu)₃ | High | 92 |

| 3 | Buchwald-type biaryl phosphine | High | 95 |

This is an illustrative table based on general trends in palladium-catalyzed cross-coupling and does not represent specific experimental data for this compound.

Amidation and Esterification Reactions Mediated by Borate Esters

Borate esters have emerged as effective catalysts for amidation and esterification reactions, offering a milder and more environmentally benign alternative to traditional methods that often require harsh conditions or stoichiometric activating agents. The catalytic activity of borate esters in these transformations is attributed to their ability to activate carboxylic acids.

In a typical amidation reaction catalyzed by a borate ester, the catalytic cycle is thought to involve the following key steps:

Reaction of the borate ester with the carboxylic acid to form an acyloxyborate intermediate and an alcohol.

Nucleophilic attack of the amine on the activated carbonyl group of the acyloxyborate intermediate.

Formation of a tetrahedral intermediate which then collapses to release the amide product and regenerate the borate catalyst.

The steric and electronic properties of the aryl groups in a triaryl borate catalyst can significantly impact its reactivity. For a catalyst like this compound, the electron-donating nature of the p-cumylphenyl groups would influence the Lewis acidity of the boron center. While a more Lewis acidic boron center generally leads to a more active catalyst, the steric bulk of the p-cumylphenyl groups could also play a role in substrate selectivity and reaction rates.

Similarly, in esterification reactions, borate esters can facilitate the condensation of carboxylic acids and alcohols. The mechanism is analogous to that of amidation, with the alcohol acting as the nucleophile instead of the amine.

The table below illustrates the catalytic efficiency of different borate esters in a model amidation reaction.

| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | B(OMe)₃ | 80 | 24 | 75 |

| 2 | B(OPh)₃ | 80 | 18 | 88 |

| 3 | Tris(pentafluorophenyl) borate | 60 | 12 | 95 |

This is an illustrative table based on published data for various borate ester catalysts and does not represent specific experimental data for this compound.

Diphosphination and Carbon Dioxide Functionalization Catalysis

The application of this compound and its derivatives in diphosphination and carbon dioxide functionalization catalysis is a nascent area of research, and as such, detailed studies are not widely available in the current scientific literature.

Diphosphination: This class of reactions involves the addition of a P-P bond across an unsaturated moiety. While transition metal complexes are the most common catalysts for such transformations, the potential role of main group elements, including boron compounds, is an area of growing interest. A Lewis acidic borane could potentially activate the unsaturated substrate, facilitating the nucleophilic attack of a diphosphine. However, specific examples employing triaryl borates for this purpose are scarce.

Carbon Dioxide Functionalization: The utilization of carbon dioxide (CO₂) as a C1 building block in organic synthesis is a key goal in sustainable chemistry. Boron-containing compounds have been investigated for their ability to capture and activate CO₂. For instance, frustrated Lewis pairs (FLPs) based on sterically hindered phosphines and boranes are known to react with CO₂. More recently, borylene complexes have been shown to capture and functionalize carbon dioxide. While these systems are structurally different from this compound, they highlight the potential of boron-based compounds in CO₂ chemistry. A triaryl borate itself is not expected to be highly reactive towards CO₂ under mild conditions. However, it could potentially act as a co-catalyst or a ligand in a transition metal-catalyzed CO₂ functionalization reaction.

Further research is needed to explore and establish the catalytic potential of this compound and related sterically hindered triaryl borates in these challenging and important areas of catalysis.

Applications of Tri P Cumylphenyl Borate in Advanced Materials Science

Design and Synthesis of Boron-Containing Polymers and Networks

The incorporation of boron atoms into polymer backbones can impart unique optical, electronic, and sensory properties. Triaryl borates, in general, are valuable precursors and building blocks in the synthesis of such polymers.

Polyborosiloxanes are polymers that feature a backbone of repeating silicon-oxygen-boron linkages. These materials can exhibit a range of interesting properties, including self-healing capabilities and unique viscoelastic behavior. The synthesis of polyborosiloxanes often involves the condensation reaction between silanols and a boron source, such as boric acid or boronic esters.

While direct studies detailing the use of Tri(p-cumylphenyl) borate (B1201080) in polyborosiloxane synthesis are not prevalent, it is conceivable that it could be adapted for such purposes. One potential synthetic route could involve the hydrolysis of the borate ester to form the corresponding boronic acid, which could then be co-polymerized with silane (B1218182) precursors. The bulky p-cumylphenyl groups would likely influence the final properties of the polyborosiloxane network, potentially leading to materials with modified solubility, thermal stability, and mechanical properties. The steric hindrance may also affect the kinetics of the polymerization and the final polymer architecture.

Modern approaches to polyborosiloxane synthesis include methods like the Piers-Rubinsztajn reaction, which involves the tris(pentafluorophenyl)borane-catalyzed condensation of hydrosilanes and alkoxysilanes. While this does not directly involve Tri(p-cumylphenyl) borate as a monomer, it highlights the versatility of boron compounds in siloxane chemistry.

Table 1: Comparison of Precursors in Polyborosiloxane Synthesis

| Precursor | Typical Role in Synthesis | Potential Influence of Substituents |

| Boric Acid | Primary boron source in traditional condensation polymerization. | - |

| Boronic Esters | Monomers in condensation reactions, offering tunable organic functionality. | Size and electronics of the organic group can alter polymer properties. |

| This compound (Hypothetical) | Potential precursor after hydrolysis to the corresponding boronic acid. | The bulky p-cumylphenyl groups could enhance thermal stability and solubility in organic solvents. |

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This structure imparts semiconducting properties, making them suitable for a variety of electronic applications. The incorporation of electron-deficient boron atoms into the conjugated backbone is a strategy to create n-type or electron-transporting conjugated polymers.

Triarylboranes have been utilized as building blocks for conjugated porous polymers. mdpi.com These materials are of interest for applications in gas storage and sensing. The synthesis often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, between halogenated and organometallic-functionalized monomers. A key monomer bearing a tris(2,3,5,6-tetramethylphenyl) borane (B79455) core has been used to synthesize boron and nitrogen-containing porous conjugated polymers. mdpi.com

While specific examples of this compound being directly polymerized into a conjugated backbone are not readily found, its structure suggests potential as a monomer. Functionalization of the p-cumylphenyl rings with polymerizable groups, such as halides or boronic esters, would be a necessary first step. The bulky p-cumylphenyl groups could be advantageous in creating polymers with high free volume, potentially leading to enhanced solubility and preventing aggregation-induced quenching of fluorescence.

Table 2: Synthetic Strategies for Boron-Containing Conjugated Polymers

| Polymerization Method | Monomer Requirements | Potential Role of this compound Derivative |

| Suzuki Coupling | Boronic acid/ester and halide functional groups. | A di-functionalized this compound could serve as a monomer. |

| Sonogashira Coupling | Terminal alkyne and halide functional groups. | A functionalized this compound could be a key building block. |

| Yamamoto Coupling | Dihalide functional groups. | A dihalogenated this compound could undergo homopolymerization or copolymerization. |

Functional Materials for Electronic and Optoelectronic Devices

The electronic properties of triaryl borates make them promising candidates for various roles in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic (OPV) devices.

In an OLED, the emissive layer often consists of a host material doped with a small amount of an emissive guest (dopant). The host material plays a crucial role in transporting charge carriers (electrons and holes) and facilitating efficient energy transfer to the guest. For phosphorescent OLEDs (PhOLEDs), which can achieve high internal quantum efficiencies, the host material must have a high triplet energy to prevent quenching of the phosphorescent guest's excited state.

Boron-containing compounds have been investigated as host materials due to their electron-deficient nature, which can facilitate electron transport. The bulky substituents on the boron atom, such as in this compound, could be beneficial in creating an amorphous, morphologically stable film, which is important for device longevity. noctiluca.eu The steric hindrance can also help to prevent aggregation of the dopant molecules, which can lead to a decrease in emission efficiency.

While there is no specific performance data available for this compound as an OLED host, the general requirements for such materials are well-established.

Table 3: Key Properties of Host Materials for Phosphorescent OLEDs

| Property | Desired Characteristic | Potential Contribution of this compound |

| Triplet Energy (T1) | Higher than that of the phosphorescent dopant. | The electronic structure of the triaryl borate would determine its T1 level. |

| Glass Transition Temperature (Tg) | High, for morphological stability. | The bulky and rigid structure could lead to a high Tg. |

| Charge Transport | Balanced electron and hole transport is ideal. | The electron-deficient boron center suggests good electron transport properties. |

| Film Morphology | Amorphous and uniform. | Steric hindrance from the p-cumylphenyl groups could prevent crystallization. |

Materials with good electron mobility are essential for efficient OLED operation, serving as electron transporting layers (ETLs) and/or electron injection layers (EILs). The electron-deficient nature of the boron center in triaryl borates makes them inherently good candidates for electron-transporting materials. The LUMO (Lowest Unoccupied Molecular Orbital) level of the material is a key parameter that determines its ability to accept electrons from the cathode.

While specific data on the electron mobility of this compound is not available, related triarylborane compounds have been investigated for their electron-transporting properties. The bulky side groups in this compound could influence the intermolecular electronic coupling and, consequently, the charge mobility in the solid state.

As a charge injection layer, a material should facilitate the transfer of charge carriers from an electrode to the charge-transporting layer. The energy level alignment between the electrode, the injection layer, and the transport layer is critical for efficient injection.

In organic photovoltaic (OPV) devices, the active layer is typically a blend of an electron-donating and an electron-accepting material (a bulk heterojunction). Upon absorption of light, excitons are generated and must be dissociated at the donor-acceptor interface into free charge carriers, which are then transported to and collected at the respective electrodes.

Given the electron-accepting nature of triaryl borates, it is conceivable that a material like this compound could function as an electron-acceptor (n-type) material in an OPV device. However, its performance would depend on several factors, including its absorption spectrum, electron mobility, and miscibility with the donor material.

Alternatively, boron-containing compounds could be used in interfacial layers in OPVs. d-nb.infonih.gov These layers are thin films placed between the active layer and the electrodes to improve charge extraction and device stability. The energy levels of this compound would need to be appropriately aligned with the active layer materials and the electrode work function for it to be effective in such a role.

Table 4: Potential Roles of this compound in Organic Photovoltaics

| Component | Function | Key Material Properties |

| Electron Acceptor | Accepts electrons from the donor material upon exciton (B1674681) dissociation. | Broad absorption, high electron mobility, appropriate LUMO level. |

| Interfacial Layer | Facilitates charge extraction and blocks unwanted charge carriers. | Appropriate HOMO/LUMO levels for energy level alignment. |

Advanced Lubricating Compositions and Additives

The utility of borate esters in lubricating compositions is a subject of considerable research, aimed at enhancing performance and longevity of lubricants. These compounds are noted for their potential to act as multifunctional additives, providing benefits such as anti-wear protection and antioxidant properties.

Formulation of Ionic Tetrahedral Borate Compounds for Enhanced Performance

Ionic tetrahedral borate compounds are a class of lubricant additives that can offer improved performance characteristics. The structure of these compounds, featuring a central boron atom bonded to four organic groups, can be tailored to achieve desired properties such as enhanced solubility in base oils and improved thermal stability.

While specific research on the formulation of ionic tetrahedral borates using this compound is not detailed in available literature, patents related to lubricating compositions do mention the use of p-cumylphenyl as a potential substituent in aromatic tetrahedral borate compounds. This suggests that this compound is a plausible candidate for inclusion in such formulations. The general approach to forming these ionic compounds involves the reaction of a borate ester with a suitable organic salt to create a more complex borate anion with a corresponding cation. The large, sterically hindering p-cumylphenyl groups would be expected to enhance the oil solubility and thermal stability of the resulting ionic borate compound.

Antioxidant Characteristics of Hindered Aryl Borates in Lubricants

The oxidation of lubricating oils is a primary cause of their degradation, leading to the formation of sludge, varnish, and corrosive acids. Antioxidant additives are therefore crucial components of modern lubricant formulations. Hindered aryl borates, such as this compound, are recognized for their potential as effective antioxidants.

The antioxidant mechanism of hindered phenols is well-understood to involve the donation of a hydrogen atom from the hydroxyl group to neutralize peroxy radicals, thereby terminating the oxidation chain reaction. In the case of hindered aryl borate esters, the borate core can influence the antioxidant activity of the phenolic groups. Research on compounds structurally similar to this compound has shown that the presence of bulky substituents on the phenyl rings can significantly enhance their antioxidant performance. For instance, studies on other trisubstituted phenolic borates have demonstrated a notable increase in the inhibition time of oxidation reactions compared to conventional antioxidants.

The table below presents hypothetical performance data for a hindered aryl borate, illustrating the type of information that would be relevant for evaluating this compound as a lubricant antioxidant.

| Property | Test Method | Base Oil | Base Oil + Hindered Aryl Borate |

| Oxidation Induction Time (mins) | ASTM D2272 | 25 | > 150 |

| Viscosity Increase (%) | - | 150 | 30 |

| Acid Number Increase (mg KOH/g) | ASTM D664 | 2.5 | 0.5 |

| This data is illustrative and based on the performance of similar hindered phenolic borate esters; specific data for this compound is not available. |

Supramolecular Assembly and Self-Organized Structures

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, stable structures is a key area of research with potential applications in nanotechnology, materials science, and biology.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Eco-Friendly Synthetic Strategies

The traditional synthesis of organoboron compounds often relies on organometallic reagents like organolithium or Grignard reagents, which can have poor functional group tolerance and generate significant waste. nih.gov Future research is intensely focused on developing greener, more atom-efficient synthetic pathways.

Key research thrusts include:

Catalytic Borylation: The use of transition-metal catalysts is a significant step towards sustainability. Recent advancements have demonstrated the use of earth-abundant and low-toxicity metals, such as iron, to catalyze the borylation of alkenes, moving away from precious metals like palladium. nus.edu.sgnus.edu.sg Manganese complexes are also being employed for dehydrogenative borylation, which produces hydrogen gas as the only byproduct, representing a highly atom-efficient and environmentally friendly method. rsc.org

Photocatalysis: Visible-light-driven photoredox catalysis offers a powerful and sustainable alternative for synthesizing organoboron compounds. researchgate.net These methods can activate a wide range of precursors under mild conditions, often at room temperature, reducing energy consumption. researchgate.netacs.org Photoinduced borylation can be achieved using transition metal catalysts, organic dyes, or even through direct photoactivation, providing a versatile toolkit for chemists. nih.govresearchgate.net

Elimination of Reductants: Innovative catalytic systems are being designed to eliminate the need for external reductants. For example, a nickel-catalyzed borylation of allylic acetates uses a dual-role base that concurrently activates the diboron (B99234) reagent and reduces the air-stable nickel catalyst, simplifying the reaction and reducing waste. researchgate.net

Table 1: Comparison of Synthetic Strategies for Organoborates

| Feature | Traditional Synthesis (e.g., Grignard) | Emerging Sustainable Methods |

|---|---|---|

| Reagents | Organolithium/Organomagnesium | Diboron reagents, Pinacolborane |

| Catalysts | Often stoichiometric | Catalytic amounts of transition metals (Pd, Ni, Fe, Mn) or organic photocatalysts rsc.orgresearchgate.netrsc.org |

| Conditions | Often cryogenic, inert atmosphere | Mild, room temperature, visible light irradiation researchgate.net |

| Byproducts | Metal halide salts, stoichiometric waste | Minimal byproducts (e.g., H2 gas) rsc.org |

| Sustainability | Low atom economy, high environmental impact | High atom economy, reduced energy use, greener solvents rsc.org |

Exploration of Bio-Inspired Catalysis and Bioconjugation with Borate (B1201080) Scaffolds

The ability of the boron atom in boronic acids and their esters to form reversible covalent bonds with diols is a cornerstone of their emerging biological applications. rsc.org This unique reactivity, particularly with the 1,2- and 1,3-diols found in carbohydrates and glycoproteins, opens up vast opportunities for creating sophisticated biomedical tools. sciengine.com

Bioconjugation: Boron-enabled bioconjugation is a rapidly growing field. nih.gov Boronate esters can act as "click" chemistry reagents, forming stable yet reversible linkages under physiological conditions without the need for a catalyst. scholaris.ca This allows for the site-selective labeling of proteins and other biomolecules for imaging or therapeutic purposes. scholaris.ca Future work will likely involve incorporating bulky borate scaffolds, analogous to Tri(p-cumylphenyl) borate, to modulate the stability, solubility, and steric interactions of these bioconjugates.

Responsive Drug Delivery: The pH-dependent stability of boronate esters is a key feature for creating "smart" drug delivery systems. rsc.org For example, a therapeutic agent can be linked to a polymer via a boronate ester. This linkage is stable at physiological pH but can be designed to dissociate in the more acidic microenvironment of a tumor or within a subcellular endosome, releasing the drug precisely at the target site. acs.org

Bio-Inspired Materials: Nature provides a blueprint for creating advanced materials. For instance, borates act as cross-linkers in plants, enhancing structural integrity. nih.gov Inspired by this, researchers are developing high-strength composite materials by cross-linking microfibrillated cellulose (B213188) with borates, creating materials that are not only strong but also have properties like flame retardance and superhydrophobicity. nih.govnih.gov

Table 2: Applications of Borate Scaffolds in Bioconjugation

| Application | Mechanism | Potential Advantage of Bulky Scaffolds |

|---|---|---|

| Protein Labeling | Reversible boronate ester formation with diols on protein surfaces. scholaris.ca | Tuning binding affinity and providing a sterically defined environment. |

| Carbohydrate Sensing | Binding to cis-diols of sugars, often leading to a fluorescent signal. rsc.org | Enhancing selectivity for specific complex carbohydrates. |

| Stimuli-Responsive Systems | pH-sensitive cleavage of boronate ester linkage to release cargo. sciengine.comacs.org | Modulating release kinetics and material properties of the carrier. |

| Self-Healing Hydrogels | Dynamic and reversible cross-linking of polymer chains via boronate esters. researchgate.net | Controlling the mechanical strength and healing efficiency of the gel. |

Integration into Smart Materials and Responsive Systems

Boron-based materials are at the forefront of research into "smart" materials that can respond to external stimuli. rsc.org The dynamic nature of the boronate ester bond is central to these functions, allowing for reversible changes in material properties.